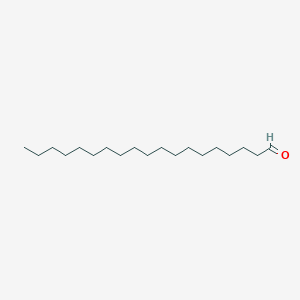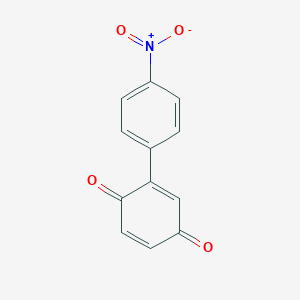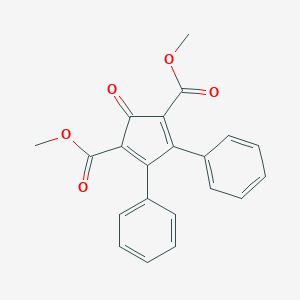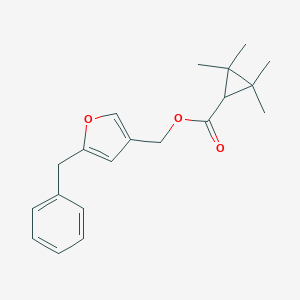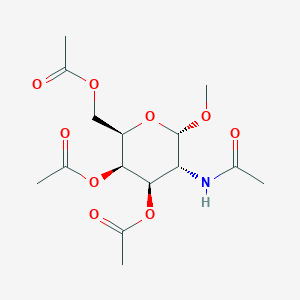
alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate, commonly known as Methyl-α-D-galactopyranoside, is a chemical compound that is widely used in scientific research. It is a derivative of galactose, a monosaccharide sugar that is found in milk and dairy products. Methyl-α-D-galactopyranoside has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
Methyl-α-D-galactopyranoside acts as a competitive inhibitor of galactose transporters in cells. It competes with galactose for binding to the transporters, thereby reducing the uptake of galactose into the cells. This mechanism of action has been extensively studied in bacterial chemotaxis, where Methyl-α-D-galactopyranoside is used as a chemoattractant to attract bacteria towards the source of galactose.
Efectos Bioquímicos Y Fisiológicos
Methyl-α-D-galactopyranoside has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to reduce the expression of certain genes involved in carbohydrate metabolism in bacteria. In addition, Methyl-α-D-galactopyranoside has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl-α-D-galactopyranoside in lab experiments is its availability and low cost. It is also stable and easy to handle. However, one of the limitations of using Methyl-α-D-galactopyranoside is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Methyl-α-D-galactopyranoside. One area of research is the development of new methods for the synthesis of Methyl-α-D-galactopyranoside that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of Methyl-α-D-galactopyranoside in different cell types and organisms. Finally, the potential therapeutic applications of Methyl-α-D-galactopyranoside, such as its anti-inflammatory and anti-tumor properties, warrant further investigation.
Conclusion:
In conclusion, Methyl-α-D-galactopyranoside is a widely used chemical compound in scientific research. It has several biochemical and physiological effects, and its mechanism of action has been extensively studied. While it has some limitations in lab experiments, its availability and low cost make it a valuable tool for researchers. Further research is needed to fully understand the potential therapeutic applications of Methyl-α-D-galactopyranoside.
Métodos De Síntesis
Methyl-α-D-galactopyranoside can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of galactose with acetic anhydride and acetic acid in the presence of a catalyst. The enzymatic synthesis involves the use of enzymes such as galactosidases and transglycosidases to catalyze the conversion of galactose to Methyl-α-D-galactopyranoside.
Aplicaciones Científicas De Investigación
Methyl-α-D-galactopyranoside has a wide range of scientific research applications, including the study of carbohydrate metabolism, enzyme kinetics, and bacterial chemotaxis. It is also used as a substrate for the detection of galactosidase activity in bacteria and yeast.
Propiedades
Número CAS |
17296-10-5 |
|---|---|
Nombre del producto |
alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate |
Fórmula molecular |
C15H23NO9 |
Peso molecular |
361.34 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H23NO9/c1-7(17)16-12-14(24-10(4)20)13(23-9(3)19)11(6-22-8(2)18)25-15(12)21-5/h11-15H,6H2,1-5H3,(H,16,17)/t11-,12-,13+,14-,15+/m1/s1 |
Clave InChI |
BKJUFVXNIJMMKO-QMIVOQANSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC(=O)C |
Sinónimos |
Methyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-triacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)

![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)



